Copalliferol B
Description
Copalliferol B is a naturally occurring trimeric resveratrol derivative first isolated from Vateria copallifera (Dipterocarpaceae family), a Sri Lankan endemic plant traditionally used to treat diarrhea, ulcers, and diabetes . Structurally, it belongs to the stilbenoid class and features a benzocycloheptane core, distinguishing it from dimeric resveratrol derivatives like ε-viniferin . Its molecular formula is C₄₂H₃₂O₉ (molecular weight: 680.2041 g/mol), with a retention time of 6.548–6.736 minutes in LC/MS analyses . This compound exhibits notable antibacterial activity against Staphylococcus aureus and Escherichia coli , and it has been identified in multiple plant sources, including Vitis vinifera (grapevine) winter canes, suggesting broader ecological significance .
Properties
CAS No. |
104380-52-1 |
|---|---|
Molecular Formula |
C42H32O9 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
(1S,8S,11S,18R)-9-(3,5-dihydroxyphenyl)-8,10,18-tris(4-hydroxyphenyl)tetracyclo[9.7.0.02,7.012,17]octadeca-2(7),3,5,9,12(17),13,15-heptaene-4,6,14,16-tetrol |
InChI |
InChI=1S/C42H32O9/c43-24-7-1-20(2-8-24)35-38(23-13-27(46)15-28(47)14-23)36(21-3-9-25(44)10-4-21)41-32-17-30(49)19-34(51)40(32)37(22-5-11-26(45)12-6-22)42(41)31-16-29(48)18-33(50)39(31)35/h1-19,35,37,41-51H/t35-,37+,41-,42+/m0/s1 |
InChI Key |
WJBCPQVBWGTJNA-GUOLYAGMSA-N |
SMILES |
C1=CC(=CC=C1C2C3C(C4=C2C(=CC(=C4)O)O)C(=C(C(C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]3[C@@H](C4=C2C(=CC(=C4)O)O)C(=C([C@@H](C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C4=C2C(=CC(=C4)O)O)C(=C(C(C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Copalliferol A and Stemonoporol
Copalliferol B shares a biosynthetic pathway with copalliferol A and stemonoporol, all derived from resveratrol oligomerization. These trimers are biosynthesized via polar mechanisms involving intramolecular cyclization. For example:
- Copalliferol A (C₄₂H₃₂O₉) forms through a 5-exo-trig cyclization, while This compound arises from related but distinct reactions .
- Stemonoporol (C₄₂H₃₄O₉) is isomeric with copalliferol A and can be chemically converted into it using formic acid .
Vaticanol A and Ampelopsin C
Other resveratrol trimers, such as vaticanol A and ampelopsin C, differ in core structure and bioactivity:
- Vaticanol A (C₄₂H₃₂O₈) has a dibenzocycloheptane core and elutes later than this compound in chromatographic analyses .
- Ampelopsin C (C₄₂H₃₄O₁₀) is a tetramer with antioxidant properties, highlighting functional divergence .
Physicochemical and Pharmacokinetic Properties
This compound has a logP value of 3.242 , indicating moderate lipophilicity compared to similar compounds:
This compound’s higher lipophilicity suggests enhanced membrane permeability compared to polar compounds like allivicin (logP: -13.26) but lower than gossypol (logP: 5.944) .
Antimicrobial Activity
Ecological and Industrial Relevance
- In Vitis vinifera, it coexists with ε-viniferin , but its higher molecular weight may confer distinct interactions in plant defense mechanisms .
Q & A
Q. How can reproducibility challenges in this compound research be mitigated?
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